molecular formula C12H22N2O2 B8221322 tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B8221322
M. Wt: 226.32 g/mol
InChI Key: CTDSKHCAIGOHQU-SECBINFHSA-N
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Description

tert-Butyl ®-6-amino-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate are similar to laboratory-scale synthesis but are optimized for higher yields and scalability. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce azide or cyano groups .

Mechanism of Action

The mechanism of action of tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl ®-6-amino-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of an amino group, which allows for diverse chemical modifications and biological interactions. Its versatility in synthetic applications and potential as a drug candidate make it a valuable compound in various fields of research and industry .

Biological Activity

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 219241-46-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure which is known to influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound is believed to interact with specific receptors or enzymes, although detailed mechanisms remain under investigation. Its spirocyclic structure may enhance binding affinity and selectivity towards biological targets.

Pharmacological Studies

  • Antinociceptive Activity : Research has indicated that compounds with similar structures exhibit antinociceptive properties, suggesting that this compound may possess pain-relieving effects.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Synthesis and Biological Evaluation

A study published in the Royal Society of Chemistry described the synthesis of 2-azaspiro[3.4]octane derivatives, including this compound, through various annulation strategies. These methods utilized readily available starting materials and conventional chemical transformations, demonstrating efficient synthetic routes that could be scaled for further biological evaluations .

In Vivo Studies

In vivo studies have not been extensively reported; however, related compounds have shown promising results in animal models for pain management and inflammation reduction. Further research is required to establish the efficacy and safety profile of this compound in clinical settings.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptivePotential pain relief
NeuroprotectivePossible protection against neurodegeneration
Synthesis EfficiencyMultiple successful synthetic routes

Properties

IUPAC Name

tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSKHCAIGOHQU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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